molecular formula C11H11NO3 B12871693 Ethyl 5-aminobenzofuran-3-carboxylate

Ethyl 5-aminobenzofuran-3-carboxylate

Cat. No.: B12871693
M. Wt: 205.21 g/mol
InChI Key: NWNRPVZODSSMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Overview of Benzofuran (B130515) Synthesis and Reactivity

The history of benzofuran chemistry dates back to the 19th century, with ongoing development of novel synthetic methodologies. rsc.org The benzofuran ring system's inherent reactivity has been extensively studied, providing a robust toolbox for organic chemists.

Synthesis: Early methods for constructing the benzofuran ring have been refined and supplemented by modern catalytic strategies. A variety of synthetic routes are now available, often categorized by the starting materials, such as phenols or benzoic acids. rsc.org Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for the efficient assembly of the benzofuran nucleus. rsc.org For instance, one-pot procedures involving the coupling of phenols with alkynes followed by cyclization are commonly employed. rsc.org Another approach involves the intramolecular cyclization of ortho-alkynylaryl benzyl (B1604629) ethers, which can be catalyzed by a strong Brønsted base. researchgate.net

Reactivity: The benzofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. These reactions, however, can sometimes lead to a mixture of products due to the nuanced electronic distribution across the furan (B31954) ring portion of the molecule. The benzofuran scaffold also participates in various other transformations, including addition reactions and coupling reactions, which further underscores its versatility as a synthetic building block. nih.gov

Structural Characteristics and Pharmacological Relevance of Aminobenzofuran-3-carboxylate Derivatives

The aminobenzofuran carboxylate scaffold is characterized by the benzofuran core substituted with both an amino group and a carboxylate group. The relative positions of these substituents, particularly the carboxylate group at the C-2 or C-3 position, significantly influence the molecule's properties and biological activity.

While information on the 3-carboxylate isomer is sparse, the 2-carboxylate counterpart, Ethyl 5-aminobenzofuran-2-carboxylate , is a well-documented and commercially available compound. chemimpex.comnih.govsigmaaldrich.comchemicalbook.comtcichemicals.com It serves as a key intermediate in the synthesis of pharmaceuticals, including drugs that target neurological disorders. chemimpex.comchemicalbook.com For example, it is a building block for compounds that act as dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors. chemicalbook.com Research has also explored its use in developing potential anti-inflammatory and analgesic agents. chemimpex.com

In contrast, specific research on Ethyl 5-aminobenzofuran-3-carboxylate is not readily found in the public domain literature. However, studies on related 3-aminobenzofuran and aminobenzofuran-3-carboxylate derivatives provide some insight into the potential of this structural class. For instance, novel 3-aminobenzofuran derivatives (lacking the carboxylate group) have been synthesized and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govresearchgate.net One study reported that a compound with a 2-fluorobenzyl moiety attached to the 3-amino group was a particularly potent inhibitor. nih.govresearchgate.net Furthermore, some of these 3-aminobenzofuran derivatives demonstrated an ability to inhibit Aβ aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov

The synthesis of aminobenzofuran-3-carboxylate derivatives has been achieved through methods like the electrochemical oxidation of 4,4′-biphenol in the presence of nucleophiles such as ethyl cyanoacetate. rsc.org Additionally, research into compounds like 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide and its corresponding carboxylic acid indicates that the 3-position can be functionalized to produce biologically active molecules. nih.gov These derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov

The following table provides a comparative overview of the research status of the 2-carboxylate and 3-carboxylate isomers of ethyl 5-aminobenzofuran.

FeatureEthyl 5-aminobenzofuran-2-carboxylateThis compound & Related Derivatives
Research Status Extensively studied and well-documented. chemimpex.comnih.govchemicalbook.comLimited to no specific public data on the title compound; research exists on related 3-amino and 3-carboxylate derivatives. nih.govrsc.orgnih.gov
Synthesis Established synthetic routes are available. google.comgoogle.comElectrochemical methods reported for related 2-aminobenzofuran-3-carboxylate derivatives. rsc.org Synthesis of related 3-carboxamides is also documented. nih.gov
Pharmacological Relevance Intermediate for neurological drugs (e.g., 5-HT1A agonists), potential anti-inflammatory and analgesic agents. chemimpex.comchemicalbook.comRelated 3-aminobenzofurans show potential for Alzheimer's treatment (AChE/BuChE inhibition). nih.govnih.gov Related 3-carboxamides show cytotoxic activity against cancer cells. nih.gov
Commercial Availability Commercially available from various suppliers. chemimpex.comsigmaaldrich.comchemicalbook.comtcichemicals.comNot found as a standard commercially available product.

This table is based on publicly available research and commercial data.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for benzofuran derivatives is vibrant, with continuous efforts to develop new synthetic methods and explore their therapeutic potential. rsc.org The focus remains on leveraging the benzofuran scaffold to create novel molecules with a wide range of biological activities, from anticancer to antimicrobial and neuroprotective effects. nih.govnih.govniscair.res.in

A significant unaddressed challenge within this field is the apparent lack of investigation into This compound . Despite the clear pharmacological interest in the isomeric Ethyl 5-aminobenzofuran-2-carboxylate and the demonstrated bioactivity of other 3-substituted benzofuran derivatives, this specific molecule appears to be largely unexplored in the scientific literature.

This gap presents several challenges and opportunities:

Synthesis: The development of a reliable and efficient synthetic route to this compound is the first major hurdle. While methods exist for other 3-substituted benzofurans, their applicability to this specific target needs to be established.

Characterization: Once synthesized, the compound would require thorough structural and physicochemical characterization to provide a baseline for any future studies.

Biological Evaluation: A significant opportunity lies in the systematic biological evaluation of this compound. Given the activities of its isomers and related structures, it would be of great interest to screen it for a range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and neuroprotective activities.

The absence of research on this compound may be due to synthetic difficulties or a historical focus on the more readily accessible 2-substituted isomers. However, this lack of data represents a clear opportunity for new research endeavors to expand the chemical space of bioactive benzofuran derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2,12H2,1H3

InChI Key

NWNRPVZODSSMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 5 Aminobenzofuran 3 Carboxylate and Its Analogues

Retrosynthetic Strategies for Benzofuran-3-carboxylate Core Structures

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For the benzofuran-3-carboxylate core, several disconnection strategies can be envisioned. A common approach involves the disconnection of the C(3)-C(3a) and O-C(7a) bonds, which suggests a synthetic route starting from a substituted phenol and a three-carbon component that can form the furan (B31954) ring.

Another powerful strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a key disconnection can be made at the furan C-O bond (O1-C2). This leads back to an ortho-hydroxyaryl ketone or a related species, which can undergo cyclization to form the benzofuran (B130515) ring. A retrosynthetic pathway for benzofuran-6-carboxylic acid, an analogue, highlights a strategy involving intramolecular cross-coupling and subsequent oxidative dehydrogenation. researchgate.net Similarly, a chalcone rearrangement strategy can be employed, where a 2-hydroxychalcone is rearranged and cyclized to form the 2,3-dihydrobenzofuran intermediate, which is then converted to the desired 3-acylbenzofuran. nih.gov

Key retrosynthetic disconnections for the benzofuran-3-carboxylate core include:

Intramolecular O-Arylation: Disconnecting the O1-C7a bond, leading back to a 2-alkenylphenol precursor.

Intramolecular C-C Bond Formation: Disconnecting the C2-C3 bond, often pointing towards a strategy involving the cyclization of an ortho-alkynylphenol derivative.

Annulation Strategies: Disconnecting multiple bonds, suggesting multi-component reactions or cascade processes from simpler aromatic and acyclic precursors.

Palladium-Catalyzed Cyclization and Coupling Reactions in Benzofuran Synthesis

Palladium catalysis has become an indispensable tool for the synthesis of benzofurans due to its high efficiency, functional group tolerance, and the ability to facilitate complex bond formations. acs.orgresearchgate.net These methods often involve the creation of the benzofuran core through domino or tandem reactions, which enhance atom economy and operational simplicity. researchgate.net

One of the most prominent methods is the tandem Sonogashira coupling followed by cyclization. researchgate.netacs.org This approach typically involves the reaction of a 2-iodophenol with a terminal alkyne. The palladium catalyst, often in conjunction with a copper co-catalyst, facilitates the coupling to form a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to yield the benzofuran ring. acs.orgnih.gov

Another powerful palladium-catalyzed approach is C-H activation and functionalization. nih.govrsc.org This strategy allows for the direct coupling of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. For instance, the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters can be achieved using a palladium catalyst, where a C(aryl)-H bond is cleaved in what may be the rate-determining step to form the benzofuran-fused framework. nih.govacs.org

The choice of ligand and reaction conditions is critical for the success of these transformations. For example, in Tsuji-Trost type reactions of benzofuran-2-ylmethyl acetates, the catalytic system dramatically influences the outcome. The Pd2(dba)3/dppf system works well for nitrogen nucleophiles, while the [Pd(η3-C3H5)Cl]2/XPhos system is more efficient for sulfur, oxygen, and carbon nucleophiles. nih.govunicatt.it

Catalyst/LigandReaction TypeSubstratesKey Features
Pd/C Domino Sonogashira/Cyclization2-Iodoarenes, Terminal AlkynesHeterogeneous, reusable catalyst, open-air atmosphere. researchgate.net
(PPh3)PdCl2 / CuI Sonogashira/Intramolecular CyclizationIodophenols, Terminal AlkynesEmploys a co-catalyst system in triethylamine base and solvent. acs.orgnih.gov
Palladium(II) Acetate Dehydrogenative Cyclization / C-H ActivationO-Aryl Cyclic Vinylogous EstersExploits C-H functionalization for modular assembly of benzofuran frameworks. nih.gov
Pd2(dba)3 / dppf Tsuji-Trost type N-alkylationBenzofuran-2-ylmethyl acetates, AminesEfficient for C-N bond formation. nih.gov
[Pd(η3-C3H5)Cl]2 / XPhos Tsuji-Trost type S/O/C-alkylationBenzofuran-2-ylmethyl acetates, S/O/C NucleophilesVersatile for various soft nucleophiles. nih.gov

Multi-Component Reactions (MCRs) for the Synthesis of Ethyl 5-aminobenzofuran-3-carboxylate

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation, offer significant advantages in terms of efficiency, step economy, and waste reduction. nih.gov Several MCRs have been developed for the synthesis of the benzofuran core.

One such example is a one-pot, three-component synthesis where salicylaldehydes, secondary amines, and isocyanides react in the presence of silica gel to afford benzofuran derivatives in high yields. nih.gov Another innovative one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) using a copper bromide catalyst to produce amino-substituted benzofurans. nih.gov

A catalyst-free, one-pot reaction has also been reported for preparing fused quinoline derivatives starting from ethyl 5-aminobenzofuran-2-carboxylate, aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile in ethanol. tandfonline.com While this example utilizes a 2-carboxylate isomer, the principle demonstrates the utility of the aminobenzofuran scaffold in MCRs to build molecular complexity efficiently. The development of a specific MCR for the direct synthesis of this compound remains an area of interest, potentially involving a suitably substituted phenol, an amine, and a C3-synthon.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Adherence to green chemistry principles is crucial for developing environmentally benign synthetic processes. In the context of benzofuran synthesis, this includes the use of recyclable catalysts, eco-friendly solvents, and energy-efficient reaction conditions.

A significant advancement is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C). chemistryviews.org Pd/C is stable, easily removed by filtration, and can be recycled multiple times, making it a sustainable choice for reactions like domino Sonogashira coupling/cyclization. researchgate.netchemistryviews.org A synthesis for benzofuran-6-carboxylic acid was developed with a low environmental impact by avoiding transition metals altogether. acs.org

The choice of solvent is another key aspect of green synthesis. The use of deep eutectic solvents (DES), such as choline chloride-ethylene glycol, has been reported for the copper-catalyzed one-pot synthesis of 3-aminobenzofurans. acs.orgnih.gov These solvents are biodegradable and have low toxicity. Catalyst-free approaches, where reactions proceed under mild conditions without any catalyst, represent an ideal green methodology. nih.govtandfonline.com Furthermore, biocatalytic methods, such as the whole-cell mediated enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, exemplify a green approach to producing chiral benzofuran derivatives. nih.gov

Optimization of Reaction Conditions and Scalability Assessments for Commercial Preparation

The transition from a laboratory-scale reaction to a commercially viable process requires meticulous optimization of reaction conditions and a thorough assessment of scalability. Key parameters that are typically optimized include catalyst loading, temperature, pressure, reaction time, and solvent choice.

For instance, in the hydrogenation of ethyl 5-nitrobenzofuran-2-carboxylate to ethyl 5-aminobenzofuran-2-carboxylate, a common precursor, reaction conditions are carefully controlled. chemicalbook.comchemicalbook.com The process uses a 5% Pd/C catalyst with a hydrogen pressure of 0.3-0.5 MPa and a temperature range of 10-30°C. This optimized procedure allows for a high yield (98%) and can be performed on a significant scale (20.0 g). chemicalbook.comchemicalbook.com

Scalability has been successfully demonstrated in several benzofuran syntheses. A protocol for synthesizing 3-aminobenzofuran spiro-derivatives showed robust scalability up to the gram scale. semanticscholar.orgnih.gov Similarly, a transition metal-free synthesis of benzofuran-6-carboxylic acid was successfully demonstrated on a 100 g scale, yielding a pure product without the need for chromatographic purification, which is a significant advantage for commercial production. acs.org

ReactionScaleKey Optimization ParametersOutcomeReference
Hydrogenation of Ethyl 5-nitrobenzofuran-2-carboxylate 20 gCatalyst (5% Pd/C), H2 Pressure (0.3-0.5 MPa), Temp (10-30°C)98% yield of Ethyl 5-aminobenzofuran-2-carboxylate chemicalbook.comchemicalbook.com
Synthesis of Benzofuran-6-carboxylic acid 100 gTransition metal-free conditionsHigh purity (98.2%) without chromatography acs.org
Synthesis of 3-aminobenzofuran spiro-derivatives Gram-scaleSubstrate scope, reaction timeHigh efficiency and robust scalability semanticscholar.orgnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Stereoselective synthesis of chiral benzofuran derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

While specific examples for the stereoselective synthesis of this compound are not extensively reported, methods for related structures provide a clear pathway. For example, rhodium-mediated catalysis has been used for the chemodivergent generation of benzofuran skeletons from propargyl alcohols and aryl boronic acids, where substrates with electron-donating groups provided high yields. nih.gov

Biocatalysis offers a powerful and green alternative for producing chiral molecules. The asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei has been demonstrated to achieve high yields (92%) and excellent enantiomeric excess (>99.9% ee). nih.gov This whole-cell biocatalytic method is scalable and operates in a mild aqueous medium, highlighting its potential for producing valuable chiral building blocks that could be further elaborated into complex benzofuran derivatives. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 5 Aminobenzofuran 3 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Pathways of the Benzofuran (B130515) Moiety

The benzofuran core of Ethyl 5-aminobenzofuran-3-carboxylate is inherently electron-rich, predisposing it to electrophilic aromatic substitution reactions. researchgate.net The regiochemical outcome of such reactions is governed by the directing effects of the substituents on the benzene ring. The 5-amino group is a potent activating group, directing incoming electrophiles to the ortho (C4 and C6) positions. Conversely, the benzofuran oxygen atom directs electrophiles to the C2 position, while the 3-carboxylate group is a deactivating moiety. The C3 position of a benzofuran is generally more nucleophilic than the C2 position. hw.ac.uk Therefore, electrophilic attack will preferentially occur on the benzene portion of the molecule at the C4 and C6 positions, which are activated by the powerful electron-donating amino group.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine at the C4 or C6 positions.

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: While the amino group can complicate these reactions by coordinating to the Lewis acid catalyst, N-protection allows for the introduction of acyl or alkyl groups. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the unmodified benzofuran ring is generally unfavorable due to its high electron density. semanticscholar.org SNAr reactions require an electron-deficient aromatic ring, typically achieved through the presence of strong electron-withdrawing groups, and a suitable leaving group. nih.gov For this compound, an SNAr pathway could become accessible if the amino group is first converted into a diazonium salt, which is an excellent leaving group. This would allow for the introduction of various nucleophiles at the C5 position. semanticscholar.org

Reactivity of the Amino Group: Acylation, Alkylation, and Diazotization Reactions

The primary amino group at the C5 position is a key site of reactivity, behaving as a typical aromatic amine. Its nucleophilicity allows for a variety of functionalization reactions that are fundamental in synthetic chemistry. chemimpex.com

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used as a protecting strategy or to introduce new functionalities.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation.

Diazotization: Treatment of the 5-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) yields a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Reaction TypeReagentsProduct Functional Group
AcylationAcetyl chloride, PyridineAmide (-NHCOCH₃)
AlkylationMethyl iodide, K₂CO₃Secondary Amine (-NHCH₃)
DiazotizationNaNO₂, HCl (0-5°C)Diazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (from Diazonium)CuCl / HClChloro (-Cl)

Ester Group Transformations: Hydrolysis, Transesterification, and Reduction

The ethyl carboxylate group at the C3 position is an electrophilic center susceptible to nucleophilic acyl substitution and reduction reactions. These transformations are crucial for modifying the carboxylate functionality.

Hydrolysis: The ester can be hydrolyzed to the corresponding 5-aminobenzofuran-3-carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may be slower.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. This process is an equilibrium, and driving the reaction to completion often requires using the new alcohol as the solvent or removing the ethanol as it forms.

Reduction: The ester can be reduced to a primary alcohol, yielding (5-aminobenzofuran-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically required for this transformation.

Cycloaddition and Condensation Reactions Involving this compound

The benzofuran ring system can participate in cycloaddition reactions, although its aromaticity can reduce its reactivity compared to simple furans. researchgate.net The electron-rich nature of the furan (B31954) moiety in this compound could allow it to act as the diene component in Diels-Alder reactions with highly reactive dienophiles, though this is not a common reaction pathway for benzofurans. researchgate.netsemanticscholar.org

Condensation reactions primarily involve the nucleophilic 5-amino group. It can react with aldehydes and ketones to form imines (Schiff bases). If a dicarbonyl compound is used, this can lead to the formation of new heterocyclic rings fused to the benzofuran framework. For instance, condensation with a β-ketoester could initiate a cyclization cascade to build a new ring system.

Catalytic Functionalization and Cross-Coupling Reactions of Benzofuran-3-carboxylate Frameworks

Modern catalytic methods offer powerful tools for the selective functionalization of benzofuran frameworks. chemicalbook.comgoogle.com Transition-metal catalysis, particularly with palladium, has been extensively used for C-H functionalization and cross-coupling reactions on benzofuran and its derivatives. acs.orgnih.gov

For a benzofuran-3-carboxylate framework, several catalytic strategies are applicable:

C-H Arylation/Alkylation: Direct C-H functionalization is a highly atom-economical method. hw.ac.uk For the benzofuran core, the C2 position is a common site for palladium-catalyzed C-H activation and subsequent coupling with aryl or alkyl halides. chemrxiv.org The directing group ability of the C3-ester can influence the regioselectivity of this process.

Suzuki Coupling: If the benzofuran ring is first halogenated (e.g., at the C2, C4, or C6 positions), palladium-catalyzed Suzuki coupling with boronic acids can be employed to form new carbon-carbon bonds.

Sonogashira Coupling: The reaction between a halogenated benzofuran and a terminal alkyne, catalyzed by palladium and copper, provides a direct route to alkynyl-substituted benzofurans. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can couple a halogenated benzofuran with an amine, providing access to more complex amino-substituted derivatives.

Coupling ReactionReactantsCatalyst SystemBond Formed
C-H ArylationAryl HalidePd(OAc)₂, LigandC-C (Aryl)
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, BaseC-C (Aryl)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuIC-C (Alkynyl)
Buchwald-HartwigAminePd Catalyst, LigandC-N

Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the public literature. However, the kinetic and thermodynamic profiles of its reactions can be inferred from general principles of physical organic chemistry.

Kinetics: The rates of reaction are influenced by the electronic nature of the molecule.

In electrophilic aromatic substitution , the electron-donating amino group significantly lowers the activation energy for attack at the C4 and C6 positions, leading to a fast reaction rate (a kinetic effect).

In ester hydrolysis , the reaction rate will depend on the pH and temperature. The mechanism (e.g., BAC2 for base-catalyzed hydrolysis) involves a tetrahedral intermediate, and the stability of this intermediate affects the reaction rate.

Further quantitative analysis would require dedicated experimental studies, such as reaction rate measurements under varying conditions and computational modeling to determine activation energies and reaction enthalpies.

Rational Design and Synthesis of Ethyl 5 Aminobenzofuran 3 Carboxylate Derivatives for Mechanistic Exploration

Systematic Variation of Substituents on the Benzofuran (B130515) Ring

The systematic placement of various substituents on the benzofuran ring is a cornerstone of structure-activity relationship (SAR) studies. This approach aims to understand how changes in the electronic and steric properties of the molecule influence its biological activity. By introducing a variety of functional groups at different positions (C-4, C-6, C-7) of the benzene portion of the benzofuran nucleus, researchers can map the chemical space required for optimal interaction with a biological target.

Key findings from such studies on related benzofuran structures have shown that:

Electronic Effects : The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) can significantly alter the molecule's potency. For instance, in a series of 3-(3',4',5'-trimethoxyanilino)benzo[b]furan derivatives, the position of a methoxy group on the benzofuran ring had a profound impact on antiproliferative activity. The greatest activity was observed when the methoxy group was at the C-6 position, while a C-4 methoxy group resulted in the least active compounds. nih.gov

Steric Effects : The size and shape of substituents can influence how the molecule fits into a binding pocket. The introduction of a methyl group at the C-3 position of certain 5-aminobenzofuran derivatives led to a significant increase in antiproliferative activity compared to the unsubstituted analogues. mdpi.com

These systematic variations allow for the development of a detailed SAR profile, providing a predictive model for designing next-generation compounds with improved activity.

Position of Methoxy (-OCH₃) Substituent Relative Antiproliferative Activity
C-4Least Active
C-5Moderately Active
C-6Most Active
C-7Less Active than C-6

Table 1: Effect of Methoxy Group Position on the Antiproliferative Activity of certain 3-anilinobenzofuran derivatives, illustrating a common SAR exploration strategy. nih.gov

Modification of the Ester Functionality and Amino Group

The ester and amino groups of Ethyl 5-aminobenzofuran-3-carboxylate are primary targets for modification to fine-tune the molecule's properties. These groups are often crucial for solubility, metabolic stability, and interaction with target proteins.

Ester Functionality Modifications: The ethyl ester at the C-3 position is frequently hydrolyzed to the corresponding carboxylic acid. acs.org This transformation from a neutral ester to a negatively charged carboxylate can dramatically alter the compound's solubility and its ability to form hydrogen bonds or ionic interactions within a receptor's active site. The resulting carboxylic acid can then serve as a handle for further derivatization, such as conversion into a wide range of amides. acs.org This strategy was employed in the optimization of benzofuran-based inhibitors of Pks13, a novel antituberculosis target, where the ester was hydrolyzed and subsequently converted to various amides to explore the SAR. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

When further modification of the parent scaffold yields diminishing returns, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. These strategies involve more radical changes to the molecule's core structure to discover novel chemical series with superior properties.

Scaffold Hopping: This approach involves replacing the central benzofuran core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to compounds with entirely new intellectual property, improved synthetic accessibility, or better drug-like properties. For example, scaffold hopping strategies have been successfully used to develop potent benzofuran-based inhibitors of Lysine-specific demethylase 1 (LSD1) and EZH2, a target in cancer therapy. researchgate.net

Bioisosteric Replacement: This strategy involves substituting a specific functional group or substructure with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the context of benzofuran design, the furan (B31954) ring itself can be considered a bioisostere of thiophene or pyrrole rings. nih.gov Researchers have successfully designed potent inhibitors of tubulin polymerization by replacing the benzo[b]thiophene or indole core of known inhibitors with a benzo[b]furan skeleton, while keeping the essential 3,4,5-trimethoxybenzoyl substituent. nih.gov Similarly, the effect of bioisosteric replacement has been investigated in the design of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. researchgate.netacs.org

Original Scaffold/Group Bioisosteric Replacement Therapeutic Goal
Benzo[b]thiopheneBenzo[b]furanTubulin Polymerization Inhibition nih.gov
IndoleBenzo[b]furanTubulin Polymerization Inhibition nih.gov
Carboxylic Acid5-Substituted TetrazoleImprove Lipophilicity/Cell Penetration latrobe.edu.au

Table 2: Examples of Bioisosteric Replacements Relevant to Benzofuran-based Drug Design.

Combinatorial Chemistry and Parallel Synthesis Approaches for Derivative Libraries

To accelerate the drug discovery process and efficiently explore the SAR of the this compound scaffold, high-throughput synthesis techniques are employed. Combinatorial chemistry and parallel synthesis allow for the rapid generation of large, focused libraries of related compounds.

In parallel synthesis , multiple reactions are carried out simultaneously in arrays of reaction vessels, enabling the production of dozens to hundreds of distinct compounds for screening. researchgate.netresearchgate.net This approach is often supported by microwave-assisted synthesis, which can dramatically reduce reaction times. researchgate.netresearchgate.net For instance, a library of sulfated benzofurans was created using a multi-step strategy that culminated in a microwave-assisted chemical sulfation step to investigate thrombin inhibitors. researchgate.net

These library-based approaches are invaluable for:

Rapidly identifying initial "hit" compounds.

Conducting extensive SAR studies to optimize lead compounds.

Exploring the impact of diverse substituents on biological activity in a time-efficient manner.

Computational library design is often integrated with these synthetic platforms to create focused libraries with a higher probability of containing active compounds. researchgate.net

Chemo-enzymatic Approaches to Novel Benzofuran-3-carboxylates

Chemo-enzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. Enzymes can be used to perform specific transformations that are challenging to achieve with conventional reagents, such as stereoselective reactions or regioselective modifications.

Recent research has demonstrated the utility of this approach for creating novel benzofuran derivatives. A notable example is the use of a laccase enzyme from Trametes versicolor to catalyze the oxidative dimerization of phenolic precursors, leading to the formation of complex benzofuran frameworks. researchgate.net This chemo-enzymatic strategy was used to prepare a library of substituted trans-2,3-dihydrobenzofurans for evaluation as allosteric modulators of Heat shock protein 90 (Hsp90). rsc.orgcnr.it

Other chemo-enzymatic cascades have been developed for benzofuran synthesis, such as a two-step process involving a copper-catalyzed Sonogashira coupling/cyclization followed by an enzymatic hydroxylation using P450 BM3 to produce novel bis(benzofuran) derivatives. mdpi.com The use of enzymes in the synthesis of benzofuran-3-carboxylate derivatives offers a green and efficient alternative for generating structural diversity and accessing compounds with specific stereochemistry. researchgate.net

Computational and Theoretical Chemistry Insights into Ethyl 5 Aminobenzofuran 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 5-aminobenzofuran-3-carboxylate, DFT calculations can be employed to determine a wide range of electronic properties that govern its reactivity.

By solving the Kohn-Sham equations for the molecule, the optimized molecular geometry, corresponding to the minimum energy structure, can be obtained. From this, key insights into bond lengths, bond angles, and dihedral angles are gained. Furthermore, DFT provides a detailed picture of the electron density distribution, highlighting regions of high and low electron density. This is crucial for understanding the molecule's polarity and intermolecular interactions.

One of the most significant applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the amino group is expected to significantly influence the energy and localization of the HOMO, while the carboxylate group and the benzofuran (B130515) ring will impact the LUMO.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carboxylate group and the furan (B31954) oxygen, indicating susceptibility to electrophilic attack. The amino group, being a strong electron-donating group, would increase the negative potential on the aromatic ring, particularly at the ortho and para positions, making them prone to electrophilic substitution.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability; likely localized on the amino group and aromatic ring.
LUMO Energy-1.2 eVIndicates electron-accepting ability; likely localized on the ester group and benzofuran system.
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity and stability.
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds, particularly in the ethyl carboxylate side chain. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time, providing insights into their dynamic behavior in different environments, such as in solution.

In an MD simulation, the motion of every atom in the molecule is calculated over a period of time by numerically solving Newton's equations of motion. This results in a trajectory that describes the positions and velocities of all atoms as a function of time. Analysis of this trajectory can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, MD simulations could elucidate the rotational dynamics of the ethyl group and the orientation of the carboxylate moiety relative to the benzofuran ring.

Furthermore, MD simulations are instrumental in studying the behavior of the molecule in solution. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can investigate the solvation shell around the solute and the specific intermolecular interactions, such as hydrogen bonds, that are formed. The amino group and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively, and their interactions with protic solvents would significantly influence the molecule's solubility and reactivity.

The output of an MD simulation can be used to calculate various properties, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent structure.

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity. These descriptors are often calculated using DFT and can be correlated with experimentally observed reaction rates and equilibrium constants. For this compound, these descriptors can provide a quantitative basis for understanding its chemical behavior.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as χ2 / (2η).

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, Fukui functions would likely indicate that the nitrogen atom of the amino group and certain carbon atoms in the aromatic ring are susceptible to electrophilic attack, while the carbonyl carbon of the ester group is a likely site for nucleophilic attack.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical ValueInterpretation
Ionization Potential (I)-EHOMO5.8 eVEnergy needed to remove an electron.
Electron Affinity (A)-ELUMO1.2 eVEnergy released upon gaining an electron.
Electronegativity (χ)(I + A) / 23.5 eVModerate ability to attract electrons.
Chemical Hardness (η)(I - A) / 22.3 eVIndicates moderate stability.
Electrophilicity Index (ω)χ2 / (2η)2.66 eVModerate electrophilic character.

Note: These values are for illustrative purposes and would be derived from DFT calculations.

In silico Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O-C stretches of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., 1H, 13C) can be calculated by determining the magnetic shielding tensors for each atom in the presence of an external magnetic field. These predicted chemical shifts can be compared with experimental NMR spectra to confirm the structure of the molecule and aid in the assignment of signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of a molecule. These correspond to the wavelengths and intensities of absorption bands in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the λmax values associated with π → π* and n → π* transitions within the benzofuran chromophore.

Mechanistic Studies of Reactions via Transition State Calculations

DFT can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located and characterized.

For example, in an electrophilic aromatic substitution reaction on the benzofuran ring, DFT could be used to model the formation of the sigma complex (Wheland intermediate) and calculate the activation energy for the reaction at different positions on the ring. This would provide a theoretical rationale for the observed regioselectivity. Similarly, for reactions involving the amino or ester groups, such as acylation or hydrolysis, transition state calculations can help to determine the reaction pathway with the lowest energy barrier, thus identifying the most likely mechanism.

The calculation of the transition state structure and its associated activation energy is crucial for understanding the kinetics of a reaction. By comparing the activation energies of competing reaction pathways, one can predict the major product of a reaction under given conditions.

Molecular Docking and Dynamics for in silico Biological Target Prediction

Given that benzofuran derivatives are common scaffolds in pharmacologically active compounds, computational methods can be used to predict the potential biological targets of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. For this compound, docking studies could be performed against a panel of known drug targets to identify potential protein partners. The results of these studies can generate hypotheses about the molecule's mechanism of action and guide further experimental testing.

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the intermolecular interactions that mediate binding. These simulations can reveal the key amino acid residues involved in the interaction and the role of water molecules in the binding site. This information is invaluable for the rational design of more potent and selective analogs of this compound.

Mechanistic Investigations of Ethyl 5 Aminobenzofuran 3 Carboxylate in Biological Systems in Vitro Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

There is no specific information available in the reviewed scientific literature regarding the in vitro enzyme inhibition or activation mechanisms of Ethyl 5-aminobenzofuran-3-carboxylate. While the broader class of benzofuran (B130515) derivatives has been investigated for various enzymatic interactions, studies detailing the specific targets, potency (e.g., IC₅₀ or Kᵢ values), or mechanism of action (e.g., competitive, non-competitive) for this particular compound have not been identified.

Receptor Binding Kinetics and Affinity Studies on Defined Molecular Targets (In Vitro)

No studies detailing the receptor binding kinetics or affinity of this compound for specific molecular targets were found. Research that would provide data such as dissociation constants (Kₑ), affinity constants (Kₐ), or binding assays for this compound against any defined biological receptor is not present in the available literature.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

There is an absence of published research on how this compound modulates cellular pathways or signaling cascades in in vitro models. Investigations into its effects on specific pathways (e.g., MAPK/ERK, PI3K/Akt) or its ability to alter downstream signaling events have not been reported.

Mechanistic Studies of In Vitro Cytotoxicity on Cancer Cell Lines

Specific mechanistic studies on the in vitro cytotoxicity of this compound against cancer cell lines are not available. While other benzofuran derivatives have demonstrated anticancer activity, there is no data detailing this compound's cytotoxic profile (e.g., GI₅₀ values), its mechanism of inducing cell death (e.g., apoptosis, necrosis), or the specific cancer cell lines it may affect.

Elucidation of Antimicrobial Action Mechanisms (In Vitro)

No in vitro studies elucidating the antimicrobial action mechanisms of this compound could be located. Data regarding its activity against bacterial or fungal strains, its minimum inhibitory concentration (MIC), or its specific mode of antimicrobial action have not been published.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies Based on In Vitro Data

There are no published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies that specifically include this compound. SAR studies on the broader benzofuran class often focus on substitutions at the 2-position, but a detailed analysis of how the 3-carboxylate and 5-amino substitutions of the target compound contribute to biological activity based on in vitro data is not available.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

No pharmacophore models have been developed based on this compound, nor has it been featured in ligand-based drug design studies as a lead compound. The specific chemical features essential for its (currently unknown) biological activity have not been defined through computational modeling.

Emerging Applications and Functional Materials Incorporating Ethyl 5 Aminobenzofuran 3 Carboxylate Scaffolds

Role as Advanced Intermediates in Fine Chemical Synthesis

Ethyl 5-aminobenzofuran-3-carboxylate is a versatile intermediate in organic synthesis due to its distinct reactive sites. The primary aromatic amine can undergo a wide range of transformations, including diazotization, acylation, and alkylation, while the ethyl carboxylate group is amenable to hydrolysis, amidation, and reduction. This dual functionality allows for the construction of complex molecular architectures.

The closely related isomer, Ethyl 5-aminobenzofuran-2-carboxylate, serves as a critical building block in the synthesis of important pharmaceutical compounds. chemimpex.cominnospk.com For instance, it is a key precursor for Vilazodone, a medication used to treat major depressive disorder, and Veratrazodone. innospk.com The synthesis process relies on the reactivity of the amino group for subsequent multi-step reactions that build the final active pharmaceutical ingredient (API). innospk.com Researchers value these aminobenzofuran intermediates for their ability to facilitate complex chemical reactions, leading to compounds with high specificity and efficacy. chemimpex.com The stable benzofuran (B130515) core provides a reliable scaffold for further chemical modifications, making it a cornerstone for producing high-purity APIs. innospk.com

Similarly, this compound holds potential as a precursor for a diverse range of heterocyclic compounds pivotal in medicinal chemistry. chemimpex.comresearchgate.net Its structure can be integrated into larger molecules to develop novel therapeutic agents, potentially in areas like anti-inflammatory and analgesic drugs. chemimpex.com

Table 1: Synthetic Utility of Aminobenzofuran Carboxylate Scaffolds

Precursor Compound Key Application/Reaction Resulting Product Class Reference
Ethyl 5-aminobenzofuran-2-carboxylate Intermediate in multi-stage synthesis Vilazodone, Veratrazodone innospk.com
Ethyl 5-aminobenzofuran-2-carboxylate Building block for bioactive molecules Anti-inflammatory, Analgesic Agents chemimpex.com
Ethyl 5-aminobenzofuran-2-carboxylate Precursor for heterocyclic synthesis Indolebutylpiperazines chemicalbook.com

Development of Fluorescent Probes and Imaging Agents

The benzofuran moiety is inherently fluorescent due to its highly conjugated and electron-rich π-system. chemisgroup.us This property makes benzofuran derivatives excellent candidates for the development of fluorescent probes and chemosensors. researchgate.net These sensors typically operate by binding to a specific analyte, such as a metal ion, which causes a detectable change in their fluorescence intensity or wavelength, often through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). chemisgroup.usmdpi.com

The structure of this compound is particularly well-suited for this application. The electron-rich benzofuran ring system can act as the fluorophore, while the amino and carboxylate groups can be readily modified to create specific binding sites (receptors) for target analytes. chemisgroup.us For example, derivatives can be designed to selectively detect metal ions like Fe³⁺, Zn²⁺, or Cd²⁺. researchgate.netmdpi.com The interaction between the functional groups on the probe and the empty orbitals of a metal ion is key to the selectivity of the sensor. chemisgroup.us

Furthermore, radiolabelled analogs of the related Ethyl 5-amino-1-benzofuran-2-carboxylate have been explored for potential use in melanoma imaging and targeted radiotherapy, highlighting the scaffold's utility in developing advanced medical imaging agents. chemicalbook.comchemicalbook.com

Table 2: Examples of Benzofuran-Based Fluorescent Sensors

Sensor Base Target Analyte Sensing Mechanism Reference
Benzofuran derivative (BFK) Fe³⁺ Decrease in fluorescence intensity researchgate.net
Benzoxazole-based macrocycle Zn²⁺, Cd²⁺ Chelation-Enhanced Fluorescence (CHEF) mdpi.com

Application in Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound possesses key features for designing such assemblies.

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the oxygen atoms of the furan (B31954) ring and the carbonyl group of the ester are hydrogen bond acceptors. This allows for the formation of predictable, self-assembling networks.

π-π Stacking: The flat, aromatic benzofuran core is prone to π-π stacking interactions, which can help drive the formation of ordered, columnar, or layered structures.

These self-assembly properties make the scaffold a promising building block for "smart" materials, which can respond to external stimuli like light, temperature, or the presence of a chemical analyte. For example, incorporating this scaffold into polymers could lead to materials with unique optical or electronic properties. The use of benzofuran derivatives in advanced materials like polymers and coatings has been noted for enhancing durability and performance. chemimpex.com

Catalytic Applications and Ligand Design for Organometallic Catalysis

The design of ligands is central to the field of organometallic catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound contains multiple potential coordination sites—the nitrogen atom of the amino group, the oxygen atom of the furan ring, and the carbonyl oxygen of the ester—making it a candidate for use as a multidentate ligand.

By coordinating with transition metals such as palladium, rhodium, or ruthenium, this benzofuran scaffold could be used to create novel catalysts for a variety of organic transformations. nih.govnih.gov The electronic properties of the benzofuran ring can be tuned by modifying substituents, which in turn influences the electronic environment of the coordinated metal center, allowing for fine-tuning of catalytic activity. The development of environmentally benign organometallic catalysts is a significant area of research, and novel heterocyclic ligands are continuously sought for applications in drug discovery and fine chemical synthesis. nih.gov

Photophysical Properties and Optoelectronic Material Potential

Benzofuran derivatives are known for their beneficial electrochemical behavior, thermal stability, and high quantum yields, making them attractive for applications in materials science. nih.gov Specifically, their hole-transporting properties have led to their use in organic light-emitting diodes (OLEDs). nih.gov

The photophysical properties of this compound are influenced by the electronic nature of its substituents. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing ethyl carboxylate group (-COOEt) on the benzofuran scaffold can create an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT character is highly desirable for optoelectronic materials.

Key photophysical properties of benzofuran derivatives include:

High Quantum Yields: Certain derivatives, particularly those with a carbomethoxy group, have shown good quantum yields. researchgate.net

Large Stokes Shifts: A large Stokes shift (the difference between the absorption and emission maxima) is beneficial for fluorescent materials as it minimizes self-absorption and improves signal detection. chemisgroup.us

Solvatochromism: The emission wavelength of benzofuran derivatives can be sensitive to the polarity of the solvent, a property known as solvatochromism, which is useful in sensor applications. nih.gov

These properties suggest that this compound and its derivatives have significant potential for use as blue-light emitters, host materials in phosphorescent OLEDs, or components in other optoelectronic devices. nih.gov

Methodological Advancements in Research on Benzofuran Chemistry

High-Throughput Screening Methodologies for Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for biological activity. For the benzofuran (B130515) chemical space, HTS has been instrumental in identifying novel therapeutic leads. A chemical library containing Ethyl 5-aminobenzofuran-3-carboxylate and its analogs would be subjected to HTS to identify "hits"—compounds that interact with a specific biological target.

The process involves several key stages, starting with the miniaturization of biological assays into 384-well or 1536-well plate formats. sbpdiscovery.org Robotic liquid handlers dispense nanoliter volumes of compounds from the library into these plates, followed by the addition of reagents for the biological assay. sbpdiscovery.org A variety of detection technologies, such as fluorescence, luminescence, or mass spectrometry, are used to measure the effect of each compound on the target. nih.govnih.gov

A notable example within the benzofuran class involved a cell-based HTS campaign to discover inhibitors of the Hepatitis C Virus (HCV). nih.gov In this study, a library of approximately 300,000 diverse small molecules was screened, leading to the identification of a potent benzofuran scaffold. nih.gov Subsequent optimization of this scaffold resulted in compounds with significant antiviral activity. nih.gov Similarly, libraries of benzofuran derivatives have been screened to identify agonists of the STING (Stimulator of Interferon Genes) pathway, crucial for antiviral responses. These screening campaigns demonstrate the power of HTS to unlock the therapeutic potential of the benzofuran core structure.

Table 1: Representative High-Throughput Screening (HTS) Campaign for a Benzofuran Library
PhaseObjectiveTypical Scale & TechnologyExample Finding for Benzofurans
Primary ScreenIdentify initial "hits" from a large, diverse library.~300,000 compounds at a single concentration (e.g., 10 µM). nih.gov Readouts via luminescence or fluorescence. sbpdiscovery.orgIdentification of a benzofuran compound class as HCV inhibitors. nih.gov
Hit ConfirmationVerify the activity of initial hits and eliminate false positives.Re-testing of ~1,000-5,000 hit compounds.Confirmation of specific benzofuran derivatives that consistently inhibit the target.
Dose-Response AnalysisDetermine the potency (e.g., EC50 or IC50) of confirmed hits.Testing hits across a range of concentrations (e.g., 8-point curve). Acoustic liquid handling for precise dispensing. sbpdiscovery.orgDiscovery of benzofuran exemplars with potent inhibition (EC50 < 100 nM). nih.gov
Secondary/Orthogonal AssaysValidate the mechanism of action using different assay technologies.Biochemical assays, cell-based imaging, or biophysical methods.Confirmation that antiviral activity is mediated through the intended biological pathway.

Automation and Robotics in Synthetic Chemistry

The synthesis of complex molecules like this compound traditionally involves multi-step, labor-intensive manual processes. The advent of automation and robotics in synthetic chemistry is addressing these challenges by enabling unattended, reproducible, and high-throughput synthesis. africacommons.net Automated platforms integrate robotic arms, liquid and solid handlers, reaction modules (for heating, cooling, and mixing), and purification systems to perform complete synthetic sequences with minimal human intervention. sbpdiscovery.orgafricacommons.net

For a target like this compound, a hypothetical automated synthesis could start from simple precursors. The synthesis of the core benzofuran-3-carboxylate structure can be achieved through various methods, such as the carbonylative cyclization of o-hydroxylarylacetylenes. organic-chemistry.org Subsequent functionalization, for instance, a nitration followed by a reduction to install the 5-amino group, are standard transformations well-suited for automation.

Automated systems excel at performing reaction optimization. A robot can set up an array of parallel experiments on a small scale to screen different catalysts, solvents, temperatures, and reaction times simultaneously. This data-rich approach, often termed High-Throughput Experimentation (HTE), rapidly identifies the optimal conditions for a given transformation, which can then be scaled up. This accelerates the process of developing robust synthetic routes for novel benzofuran derivatives.

Table 2: Hypothetical Automated Synthesis Steps for a Benzofuran Derivative
StepOperationAutomated ModuleKey Advantage
1. Reagent DispensingPrecisely measure and transfer starting materials and solvents.Robotic liquid handler with automated syringes.High precision and elimination of human error.
2. ReactionHeat, cool, and stir the reaction mixture for a defined period.Automated reaction block with temperature and stirring control.Consistent and reproducible reaction conditions.
3. Work-upQuench the reaction and perform liquid-liquid extraction.Automated liquid-liquid extraction platform.Reduced manual handling and solvent exposure.
4. PurificationIsolate the desired product from the crude mixture.Integrated automated flash chromatography or HPLC system.Unattended purification with high purity achieved.
5. AnalysisConfirm the identity and purity of the final product.Automated sample submission to LC-MS or NMR.Rapid feedback loop for reaction success.

Flow Chemistry and Microreactor Technology for Benzofuran Synthesis

Flow chemistry represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. tcichemicals.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved scalability. tcichemicals.comdurham.ac.uk

The synthesis of the benzofuran scaffold is particularly amenable to flow chemistry. Many of the key reactions, including cyclizations and functional group transformations, benefit from the precise temperature control offered by microreactors, which boast a high surface-area-to-volume ratio for efficient heat transfer. durham.ac.uk This is especially advantageous for highly exothermic or rapid reactions that can be difficult to control in large batch reactors.

A multi-step synthesis of a functionalized benzofuran could be "telescoped" in a continuous flow process, where the output of one reactor flows directly into the next without intermediate isolation or purification steps. For example, the formation of a benzofuran ring followed by a nitration reaction could be performed sequentially in an integrated flow system. This approach significantly reduces reaction times and waste generation compared to batch processing. The stability and reproducibility of flow synthesis make it an ideal technology for the reliable production of key intermediates like this compound on both laboratory and industrial scales. africacommons.nettcichemicals.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Benzofuran Formation Step
ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Reaction Control Difficult to maintain uniform temperature and mixing in large volumes.Precise control over temperature, pressure, and residence time. tcichemicals.com
Safety Higher risk with hazardous reagents or exothermic reactions due to large volumes.Small reactor volumes minimize risk; enhanced safety for hazardous chemistry. tcichemicals.com
Scalability Scaling up can be non-linear and require re-optimization.Scalable by running the system for a longer duration ("scaling out"). durham.ac.uk
Efficiency Often requires isolation and purification between steps, increasing time and waste.Enables multi-step "telescoped" reactions, improving overall efficiency. africacommons.net
Reproducibility Can be operator-dependent, leading to variability.Highly reproducible due to consistent automated control. tcichemicals.com

Artificial Intelligence and Machine Learning Applications in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes and designing novel synthetic routes. nih.gov These models are trained on vast datasets of chemical reactions extracted from patents and literature, allowing them to learn the complex rules that govern chemical reactivity. nih.gov

For a target molecule like this compound, AI can be applied in two primary ways:

Forward Reaction Prediction: Given a set of reactants and conditions, an ML model can predict the most likely product and its yield. nih.gov This is invaluable for an experimental chemist, as it allows them to evaluate the feasibility of a proposed reaction before heading to the lab, saving time and resources. For instance, an AI tool could predict the success of a specific cyclization strategy to form the benzofuran-3-carboxylate core under various catalytic conditions.

Retrosynthesis Prediction: AI platforms can perform retrosynthesis, breaking down a complex target molecule into simpler, commercially available starting materials. nih.gov These tools propose multiple potential synthetic pathways, which a chemist can then evaluate. This approach can uncover novel and more efficient routes to complex benzofurans that may not be immediately obvious.

Table 4: Role of AI/ML in the Synthesis of Benzofuran Derivatives
AI/ML ApplicationInputOutputBenefit for Benzofuran Chemistry
Reaction Prediction Reactants (e.g., a substituted phenol, an alkyne), catalyst, and solvent.Predicted product structure(s) and estimated yield. nih.govValidates synthetic ideas and helps prioritize experiments for synthesizing new analogs.
Retrosynthesis Planning Target molecule structure (e.g., this compound).A tree of possible synthetic routes from simpler precursors. nih.govDesigns efficient and novel pathways to complex benzofuran targets.
Reaction Optimization A known reaction and a desired outcome (e.g., maximize yield).A set of optimized reaction conditions (temperature, concentration, catalyst).Reduces the number of experiments needed to find the best way to synthesize a specific benzofuran.
Property Prediction A novel benzofuran structure.Predicted physicochemical or biological properties (e.g., solubility, toxicity, target affinity).Helps in the in silico design of new derivatives with improved drug-like properties before synthesis.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-aminobenzofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving cyclization, esterification, and amination. A typical approach involves refluxing precursors (e.g., substituted benzofurans) with ethyl chloroformate or activated esters under basic conditions. For example, analogous compounds like ethyl 3-amino-6-methyl-4-oxo-furopyrimidine derivatives were synthesized by refluxing intermediates with triphenylphosphine and hexachloroethane . Optimization includes adjusting catalysts (e.g., NaH or Et3N), solvent polarity (DMF or THF), and temperature (60–100°C) to improve yield. Monitoring by TLC and purification via column chromatography (hexane/EtOAc gradients) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR peaks to reference spectra. For example, benzofuran protons typically resonate at δ 6.8–7.5 ppm, while ester carbonyls appear at ~165–170 ppm .
  • Mass Spectrometry : HRMS (ESI) should match the molecular formula (C11H11NO3), with expected [M+H]<sup>+</sup> at m/z 206.07.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 64.37%, H: 5.39%, N: 6.83%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Segregate organic waste and consult certified disposal services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:
  • Repurification : Re-crystallize from methylene chloride/petroleum ether or use preparative HPLC.
  • Deuterated Solvent Swapping : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons. For example, HSQC can clarify coupling between the benzofuran ring and ester groups .

Q. What strategies mitigate low yields in the aminobenzofuran esterification step?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Solutions include:
  • Activation of Carboxylic Acids : Use DCC/DMAP or HATU to form active esters before coupling.
  • Moisture Control : Employ anhydrous solvents (e.g., THF over DMF) and molecular sieves.
  • Temperature Modulation : Reduce reaction temperature to 0–25°C to suppress byproducts, as seen in analogous syntheses of ethyl 3-amino-furopyrimidines .

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : The compound’s amino and ester groups enable diverse derivatization:
  • Amide Formation : React with acyl chlorides to generate bioactive amides (e.g., protease inhibitors).
  • Ring Functionalization : Introduce halogens or methoxy groups via electrophilic substitution for enhanced pharmacokinetics.
  • Metal Complexation : Coordinate with transition metals (e.g., Pd or Cu) for catalytic or antimicrobial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.